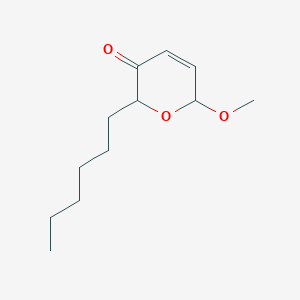
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one is an organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of hexyl-substituted 1,5-diketones with methanol as a solvent. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Methanol or other alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
Oxidation: Hexyl-substituted pyranones or pyrancarboxylic acids.
Reduction: Hexyl-substituted tetrahydropyrans.
Substitution: Various alkyl or aryl-substituted pyrans.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hexyl-6-methoxy-2H-pyran-3(6H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and hexyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hexyl-2H-pyran-3(6H)-one: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-2H-pyran-3(6H)-one: Lacks the hexyl group, potentially altering its physical and chemical properties.
2-Hexyl-6-methoxy-4H-pyran-4-one: A structural isomer with different reactivity and applications.
Uniqueness
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one is unique due to the presence of both hexyl and methoxy substituents, which can enhance its solubility, stability, and potential biological activity compared to similar compounds.
Properties
CAS No. |
62644-56-8 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
6-hexyl-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-11-10(13)8-9-12(14-2)15-11/h8-9,11-12H,3-7H2,1-2H3 |
InChI Key |
ZNKRRBNQUWFLGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=O)C=CC(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
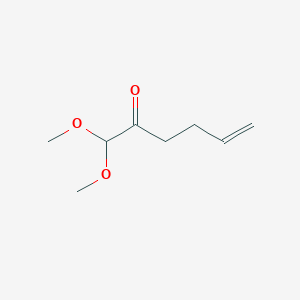
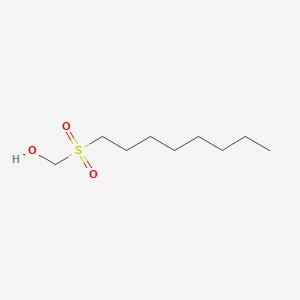
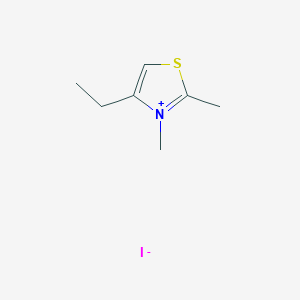

![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)
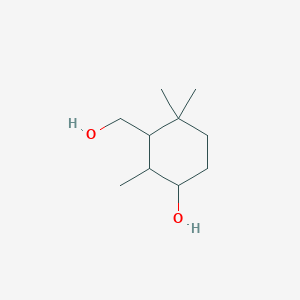
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)


![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
